Trideca-4,9-diyne
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Overview
Description
Trideca-4,9-diyne is an organic compound characterized by the presence of two triple bonds located at the 4th and 9th positions of a 13-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,9-diyne typically involves the use of Grignard reagents and subsequent coupling reactions. One common method includes the reaction of a suitable alkyne with a Grignard reagent, followed by oxidative coupling to form the desired diyne structure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trideca-4,9-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trideca-4,9-diyne has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Trideca-4,9-diyne involves its ability to undergo cycloaromatization, leading to the formation of highly reactive diradicals. These diradicals can selectively cleave DNA strands, making the compound a potent agent in anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Uniqueness: this compound stands out due to its specific positioning of triple bonds, which imparts unique reactivity and biological activity. Its ability to form diradicals upon cycloaromatization is a distinctive feature that sets it apart from other enediynes and polyynes .
Properties
CAS No. |
483343-26-6 |
---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
trideca-4,9-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-6,11-13H2,1-2H3 |
InChI Key |
ILLODGYYLMOZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCC#CCCC |
Origin of Product |
United States |
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